(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride is a chiral compound that belongs to the class of amino acids and is characterized by its unique stereochemistry. The compound is notable for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in aqueous environments, making it more suitable for biological applications. The compound's systematic name reflects its structure, which includes both an amino group and a carboxylic acid functional group.
This compound is classified as an amino acid derivative, specifically a cyclic amino acid due to its cyclohexane structure. It is sourced from various chemical databases, including PubChem, which provides detailed information on its molecular structure and properties. The compound has the following identifiers:
The synthesis of (1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, can vary but are crucial for optimizing yield and purity.
The molecular structure of (1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride can be represented using various structural formulas:
InChI=1S/C7H14ClNO2/c8-6(9)4-2-1-3-5(6)7(10)11;/h5H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1
The compound exhibits a cyclohexane ring with an amino group at the 3-position and a carboxamide at the 1-position. This arrangement contributes to its chiral nature.
Property | Value |
---|---|
Molecular Weight | 165.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride participates in various chemical reactions typical of amino acids and amides:
These reactions are essential for synthesizing more complex molecules in pharmaceutical research.
The physical and chemical properties of (1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Stability | Stable under dry conditions |
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7